molecular formula C10H6BrClO2S B13900939 Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate

Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B13900939
M. Wt: 305.58 g/mol
InChI Key: DSPFSKQLNRBWJL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, is characterized by the presence of bromine and chlorine substituents on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the bromination and chlorination of benzo[b]thiophene derivatives followed by esterification. For instance, starting with benzo[b]thiophene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination can be achieved using chlorine gas or a chlorinating agent like thionyl chloride. The resulting 3-bromo-6-chlorobenzo[b]thiophene can then be esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination processes followed by esterification. The use of continuous flow reactors can enhance the efficiency and safety of these reactions by providing better control over reaction conditions and minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different substituents replacing bromine or chlorine.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohol derivatives.

Scientific Research Applications

Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.

    Biological Research: It is employed in the study of enzyme inhibition and receptor modulation

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. For example, in kinase inhibition, the compound can bind to the ATP-binding site of the kinase, preventing phosphorylation of substrates and thereby inhibiting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
  • Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate
  • Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C10H6BrClO2S

Molecular Weight

305.58 g/mol

IUPAC Name

methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3

InChI Key

DSPFSKQLNRBWJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Br

Origin of Product

United States

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